

In-Depth Technical Guide to the Biochemical and Physical Properties of GSK2656157

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biochemical and physical properties of **GSK2656157**, a potent and selective inhibitor of the Protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). The information is curated for researchers, scientists, and professionals involved in drug development, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.

Core Biochemical Properties

GSK2656157 is a synthetic, cell-permeable small molecule that acts as an ATP-competitive inhibitor of PERK.[1][2][3] Its high affinity and selectivity for PERK make it a valuable tool for studying the unfolded protein response (UPR) and its role in various diseases.

Mechanism of Action

Endoplasmic reticulum (ER) stress, caused by an accumulation of unfolded or misfolded proteins, activates three key signaling pathways, one of which is mediated by PERK.[4] Upon activation, PERK autophosphorylates and then phosphorylates the α -subunit of eukaryotic initiation factor 2 (eIF2 α) at Serine 51.[4] This phosphorylation event leads to a global attenuation of protein synthesis, reducing the protein load on the ER.[4] However, it selectively promotes the translation of certain mRNAs, such as activating transcription factor 4 (ATF4),



which in turn upregulates genes involved in stress adaptation and, under prolonged stress, apoptosis, including C/EBP homologous protein (CHOP).[4]

GSK2656157 binds to the ATP-binding pocket of the PERK kinase domain, preventing its autophosphorylation and subsequent phosphorylation of $eIF2\alpha$.[1] This inhibition blocks the downstream signaling cascade, including the expression of ATF4 and CHOP.[1][5]

Quantitative Inhibition Data

The inhibitory activity of **GSK2656157** has been characterized in both biochemical and cellular assays.

Parameter	Value	Assay Conditions	Reference
PERK IC50	0.9 nM	Cell-free biochemical assay	[1][2]
Cellular pPERK IC50	10-30 nM	Inhibition of thapsigargin-induced PERK autophosphorylation in BxPC3 cells	[1][5]
Cellular p-eIF2α IC50	10-30 nM	Inhibition of thapsigargin-induced eIF2α phosphorylation in BxPC3 cells	[1][5]
Cellular ATF4 Inhibition	IC50 in the range of 10-30 nM	Downregulation of ATF4 in BxPC3 cells	[1][5]
Cellular CHOP Inhibition	IC50 in the range of 10-30 nM	Downregulation of CHOP in BxPC3 cells	[1][5]

Kinase Selectivity

GSK2656157 exhibits high selectivity for PERK over a broad panel of other kinases.



Kinase	IC50 (nM)	Fold Selectivity vs. PERK	Reference
PERK	0.9	1	[6]
HRI (EIF2AK1)	460	>500	[6]
PKR (EIF2AK2)	905	>1000	[6]
GCN2 (EIF2AK4)	3162	>3500	[6]
BRK	905	>1000	[6]
MEKK3	954	>1000	[6]
Aurora B	1259	>1300	[6]
LCK	2344	>2600	[6]
ROCK1	7244	>8000	[6]
JAK2	24547	>27000	[6]

Note: The compound was found to inhibit only 17 out of 300 kinases by more than 80% at a concentration of 10 μ M.[7]

Core Physical Properties

Property	- Value	Reference
Molecular Formula	C23H21FN6O	[2]
Molecular Weight	416.5 g/mol	[2]
Appearance	White to off-white powder	
Solubility	Soluble in DMSO (to 50 mM)	[2]
cLogP	2.4	[7]

Pharmacokinetic Properties



Pharmacokinetic studies have been conducted in several species, demonstrating good oral bioavailability.

Species	Route	Dose (mg/kg)	Cmax (ng/mL)	Tmax (h)	Half-life (h)	Bioavail ability (%)	Clearan ce (mL/min /kg)
Mouse	IV	-	-	-	1.25	-	Low to moderate
Mouse	РО	50	-	-	-	Good	-
Rat	IV	-	-	-	1.4	-	Low to moderate
Rat	РО	-	-	-	-	Good	-
Dog	IV	-	-	-	-	-	Low to moderate
Dog	РО	-	-	-	-	Good	-

Reference for all pharmacokinetic data:[7]

Cytochrome P450 Inhibition

GSK2656157 shows minimal inhibition of major human cytochrome P450 enzymes, suggesting a low potential for drug-drug interactions.



CYP Isoform	Probe Substrate	IC50 (μM)	Reference
CYP1A2	Phenacetin	>25	[7]
CYP2C9	Diclofenac	24.7	[7]
CYP2C19	Mephenytoin	>25	[7]
CYP2D6	Bufuralol	>25	[7]
CYP3A4	Midazolam	>25	[7]
CYP3A4	Nifedipine	19.7	[7]
CYP2C8	Paclitaxel	>25	[7]

Experimental Protocols In Vitro PERK Kinase Inhibition Assay (Radiometric)

This protocol describes a radiometric assay to determine the inhibitory activity of compounds against PERK.

Materials:

- Recombinant GST-PERK (amino acids 536–1116)
- 6-His-full-length human eIF2α
- [y-32P]ATP
- Kinase Assay Buffer: 20 mM HEPES (pH 7.2), 10 mM MgCl₂, 150 mM NaCl, 0.01% Tween
 20
- GSK2656157 or other test compounds
- 14% SDS-PAGE gels
- Phosphoric acid (75 mM)
- P81 phosphocellulose paper or filtration plates



· Scintillation counter

Procedure:

- Prepare a reaction mixture containing 5 nM recombinant GST-PERK in Kinase Assay Buffer.
- Add varying concentrations of GSK2656157 or test compound to the reaction mixture and pre-incubate for 10 minutes at room temperature.
- Initiate the kinase reaction by adding a substrate mix containing 10 μM 6-His-eIF2α, 2 μM
 ATP, and 0.2 μM [y-32P]ATP.
- Allow the reaction to proceed for 15 minutes at room temperature.
- Stop the reaction by adding 75 mM phosphoric acid or by spotting the reaction mixture onto P81 phosphocellulose paper.
- If using P81 paper, wash extensively with 0.1 M phosphoric acid to remove unincorporated [y-32P]ATP.
- Quantify the amount of ^{32}P incorporated into eIF2 α using a scintillation counter.
- Alternatively, the reaction products can be separated by 14% SDS-PAGE, and the phosphorylated eIF2α can be visualized by autoradiography.
- Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Western Blot Analysis of PERK Signaling Pathway

This protocol details the procedure for analyzing the phosphorylation status of PERK and $eIF2\alpha$, and the expression levels of ATF4 and CHOP in cultured cells.

Materials:

- Cell culture medium and supplements
- ER stress inducer (e.g., Thapsigargin, Tunicamycin)



• GSK2656157

- Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
- BCA Protein Assay Kit
- SDS-PAGE gels (e.g., 4-12% gradient gels)
- PVDF membranes
- Transfer buffer
- Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST)
- Primary Antibodies (use at manufacturer's recommended dilutions):
 - Rabbit anti-phospho-PERK (Thr980)
 - Rabbit anti-PERK
 - Rabbit anti-phospho-eIF2α (Ser51)
 - Mouse anti-elF2α
 - Rabbit anti-ATF4
 - Mouse anti-CHOP
 - Mouse anti-β-actin (loading control)
- Secondary Antibodies (HRP-conjugated):
 - Goat anti-rabbit IgG-HRP
 - Goat anti-mouse IgG-HRP
- Enhanced Chemiluminescence (ECL) substrate



Chemiluminescence imaging system

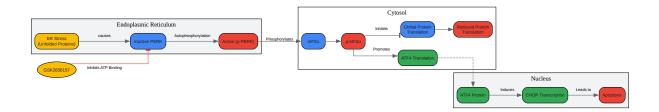
Procedure:

- Cell Treatment:
 - Plate cells and allow them to adhere overnight.
 - Pre-treat cells with various concentrations of GSK2656157 for 1-2 hours.
 - Induce ER stress by adding an appropriate concentration of thapsigargin or tunicamycin for the desired time (e.g., 2-6 hours).
- Cell Lysis:
 - Wash cells with ice-cold PBS.
 - Lyse cells in ice-cold Lysis Buffer.
 - Scrape the cells and collect the lysate.
 - Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
 - Collect the supernatant (total cell lysate).
- Protein Quantification:
 - Determine the protein concentration of each lysate using a BCA Protein Assay Kit.
- SDS-PAGE and Western Blotting:
 - Normalize protein amounts for each sample and prepare them with Laemmli sample buffer.
 - Denature the samples by heating at 95°C for 5 minutes.
 - Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel.
 - Transfer the separated proteins to a PVDF membrane.



- Block the membrane with Blocking Buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
- Wash the membrane three times with TBST for 10 minutes each.
- Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST for 10 minutes each.
- Detection:
 - Incubate the membrane with ECL substrate according to the manufacturer's instructions.
 - Capture the chemiluminescent signal using an imaging system.
 - Quantify band intensities using appropriate software and normalize to the loading control (β-actin) and total protein levels where applicable.

Signaling Pathways and Experimental Workflows PERK Signaling Pathway and Inhibition by GSK2656157





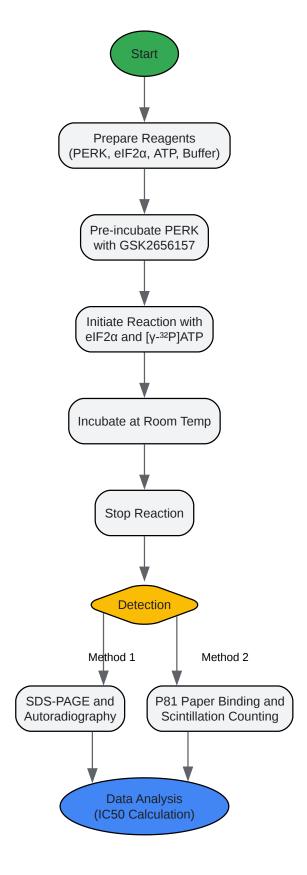
Check Availability & Pricing

Click to download full resolution via product page

Caption: PERK signaling pathway under ER stress and its inhibition by GSK2656157.

Experimental Workflow for In Vitro Kinase Assay



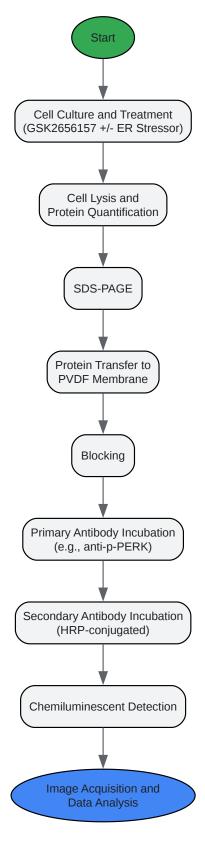


Click to download full resolution via product page

Caption: Workflow for the in vitro radiometric PERK kinase inhibition assay.



Experimental Workflow for Western Blot Analysis



Click to download full resolution via product page



Caption: Workflow for Western blot analysis of the PERK signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. selleckchem.com [selleckchem.com]
- 5. GSK2656157 | Autophagy | Apoptosis | PERK | TargetMol [targetmol.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Structural Determinants of PERK Inhibitor Potency and Selectivity PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide to the Biochemical and Physical Properties of GSK2656157]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612095#biochemical-and-physical-properties-of-gsk2656157]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com